molecular formula C10H5FN2 B15198058 8-Fluoroisoquinoline-1-carbonitrile

8-Fluoroisoquinoline-1-carbonitrile

Cat. No.: B15198058
M. Wt: 172.16 g/mol
InChI Key: KSDYRCGNWANWGB-UHFFFAOYSA-N
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Description

8-Fluoroisoquinoline-1-carbonitrile is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of a fluorine atom and a nitrile group in its structure imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinoline-1-carbonitrile typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization.

Industrial Production Methods: Industrial production methods for fluorinated isoquinolines often involve the direct introduction of fluorine onto the isoquinoline ring or the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoroisoquinoline-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to unique bioactivities. The nitrile group can participate in various biochemical reactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

  • 8-Fluoroisoquinoline-5-carbonitrile
  • 7-Fluoroisoquinoline-1-carbonitrile
  • 6-Fluoroisoquinoline-1-carbonitrile

Comparison: 8-Fluoroisoquinoline-1-carbonitrile is unique due to the specific positioning of the fluorine atom and the nitrile group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 8-position and the nitrile group at the 1-position differentiates it from other fluorinated isoquinolines, leading to unique chemical and biological properties .

Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

8-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H

InChI Key

KSDYRCGNWANWGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=C2)C#N

Origin of Product

United States

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